1-(3,4-Difluorophenyl)-1-propanol
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-1-propanol is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent Development
1-(3,4-Difluorophenyl)-1-propanol has been utilized in the synthesis of fluconazole, a broad-spectrum antifungal agent. Fluconazole, structurally related to this compound, has been effective in treating both superficial and systemic fungal infections. The development of fluconazole emphasizes the selective action of azole derivatives in inhibiting fungal sterol C-14 demethylation, which is critical in treating fungal infections (Richardson et al., 1990).
Antidepressant Agent Synthesis
Compounds structurally similar to this compound have been synthesized and evaluated for potential antidepressant properties. For instance, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, an analogue, was investigated for its activity in biochemical and pharmacological animal models of depression, showing promise as an antidepressant agent with minimal anticholinergic side effects (Clark et al., 1979).
Cardioselective Beta-Blocker Development
Research has been conducted on analogues of this compound for potential use as cardioselective beta-adrenergic blocking agents. For instance, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol, an analogue, was identified for its optimal potency and selectivity as a beta-blocker, leading to clinical trials (Hoefle et al., 1975).
Investigation of Central Nervous System Effects
The compound 1-(3,4-dimethoxyphenyl)-2-propanol, related to this compound, was studied for its effects on the central nervous system (CNS). It was found to prolong latency times in conditioned avoidance response tests in rats, indicating potential CNS depressant properties (Barfknecht et al., 1970).
Synthesis of Tritium Labelled Compounds
1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, a variant, was synthesized in a tritium-labelled form for drug metabolism and disposition studies, highlighting the compound's significance in pharmaceutical research (Hill & Wisowaty, 1990).
Enzymatic Process for Chiral Intermediates
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a derivative, is a key chiral intermediate for the synthesis of certain pharmaceuticals. An enzymatic process involving ketoreductase was developed for its preparation, demonstrating the compound's utility in green and environmentally sound industrial applications (Guo et al., 2017).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODCHFWWRFXLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.